Bis(4-fluorophenyl)phenylphosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYLOGMTTMROGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202669 | |
| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54300-32-2 | |
| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54300-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-fluorophenyl)phenylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9AT284A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Notes and Protocols for Bis(4-fluorophenyl)phenylphosphine Oxide in Polymer Electrolyte Membranes
Introduction
The advancement of polymer electrolyte membranes (PEMs) is a cornerstone in the development of high-performance fuel cells and other electrochemical devices. The ideal PEM should exhibit high proton conductivity, excellent thermal and oxidative stability, low fuel crossover, and robust mechanical properties. While perfluorosulfonic acid membranes have been the benchmark, there is a continuous search for alternative materials that offer improved performance, particularly at elevated temperatures and reduced humidity, and at a lower cost. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of bis(4-fluorophenyl)phenylphosphine oxide (BFPPO) and its derivatives in the fabrication of advanced PEMs.
The incorporation of the phosphine oxide moiety into polymer backbones, such as poly(arylene ether)s, has emerged as a promising strategy to enhance the properties of PEMs. The polar phosphine oxide group contributes to strong intermolecular interactions, which can lead to improved oxidative stability.[1] Furthermore, the presence of this group influences the morphology of the membrane, promoting the formation of well-defined hydrophilic and hydrophobic domains, which is crucial for efficient proton transport.[1] This guide will detail the synthesis of the BFPPO monomer, its subsequent polymerization into sulfonated poly(arylene ether phosphine oxide)s (sPEPOs), the fabrication of PEMs, and comprehensive protocols for their characterization.
Chemical and Physical Properties of this compound
This compound is a solid organophosphorus compound with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃F₂OP | [2] |
| Molecular Weight | 314.27 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 125-131 °C | |
| CAS Number | 54300-32-2 | [2] |
Safety Information: BFPPO is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Polymerization
The journey from the BFPPO monomer to a functional PEM involves several key steps, each requiring careful execution to ensure the desired material properties.
Part 1: Synthesis of this compound (BFPPO) Monomer
The synthesis of BFPPO is typically achieved through a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. In this case, it is used to form phosphorus-carbon bonds. The general strategy involves the reaction of a Grignard reagent derived from a fluorinated aryl halide with a phosphorus-containing electrophile.
Reaction Scheme:
Figure 1: Synthesis of BFPPO via Grignard reaction.
Detailed Protocol:
-
Grignard Reagent Preparation:
-
All glassware must be oven-dried to exclude moisture, which quenches the Grignard reaction.
-
In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Slowly add a solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is initiated (indicated by a color change and gentle refluxing), continue the addition of 4-bromofluorobenzene solution until all the magnesium has reacted.
-
-
Reaction with Phenylphosphonic Dichloride:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of phenylphosphonic dichloride in anhydrous THF to the Grignard reagent via the dropping funnel. This reaction is also exothermic and should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude BFPPO by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a white crystalline solid.
-
Part 2: Synthesis of Sulfonated Poly(arylene ether phosphine oxide) (sPEPO)
The BFPPO monomer can be polymerized with other aromatic diols and a sulfonated monomer to create a high-performance proton-conducting polymer. The sulfonation provides the necessary acidic sites for proton transport.
Polymerization Scheme:
Figure 2: General scheme for sPEPO synthesis.
Detailed Protocol:
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, charge the BFPPO monomer, an aromatic diol (e.g., bisphenol A), a sulfonated dihalide monomer (e.g., 3,3'-disulfonated-4,4'-difluorobenzophenone - SDBF), and potassium carbonate.
-
Add a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAc) and an azeotroping agent like toluene.
-
Heat the reaction mixture to reflux to remove water azeotropically.
-
After the complete removal of water, remove the toluene and continue the reaction at an elevated temperature (typically 160-190 °C) for several hours until a viscous polymer solution is formed.
-
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution and pour it into a non-solvent such as methanol or deionized water to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with hot deionized water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
-
Fabrication of Polymer Electrolyte Membranes
The synthesized sPEPO polymer is then processed into thin, flexible membranes suitable for use in fuel cells.
Membrane Casting Workflow:
Figure 3: Workflow for sPEPO membrane fabrication.
Detailed Protocol:
-
Solution Preparation: Dissolve the dried sPEPO polymer in a suitable solvent (e.g., DMAc or N-methyl-2-pyrrolidone) to form a homogeneous solution with a concentration of 5-15 wt%.
-
Casting: Filter the polymer solution and cast it onto a clean, level glass plate using a doctor blade to control the thickness.
-
Drying: Place the cast membrane in an oven at a controlled temperature (e.g., 80 °C) for several hours to slowly evaporate the solvent.
-
Peeling: After drying, immerse the glass plate in deionized water to facilitate the peeling of the membrane.
-
Acidification: To ensure high proton conductivity, immerse the membrane in a dilute solution of sulfuric acid (e.g., 0.5 M) at room temperature for 24 hours, followed by a treatment at an elevated temperature (e.g., 80 °C) for a few hours.[3]
-
Washing and Final Drying: Thoroughly wash the acidified membrane with deionized water to remove any residual acid and then dry it in a vacuum oven.
Characterization of BFPPO-Based Polymer Electrolyte Membranes
A comprehensive characterization of the fabricated membranes is essential to evaluate their suitability for fuel cell applications.
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the BFPPO monomer and the sPEPO polymer. Key characteristic peaks to look for in BFPPO include those corresponding to the P=O stretching vibration (around 1200-1300 cm⁻¹), P-Ph stretching, and C-F stretching.[4] For the sPEPO polymer, the appearance of peaks associated with the sulfonic acid group (e.g., O=S=O asymmetric and symmetric stretching around 1250 cm⁻¹ and 1080 cm⁻¹, respectively) confirms successful sulfonation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy can be used to further elucidate the structure of the monomer and the polymer.[2][5] In the ³¹P NMR spectrum of BFPPO, a single peak is expected, confirming the purity of the phosphine oxide.
Performance Metrics
A series of quantitative measurements are performed to assess the membrane's performance.
Table of Key Performance Indicators:
| Parameter | Description | Typical Range for sPEPO Membranes |
| Ion Exchange Capacity (IEC) | The number of milliequivalents of ions per gram of dry polymer. It is a measure of the sulfonic acid group content. | 1.0 - 2.5 meq/g |
| Water Uptake | The amount of water absorbed by the membrane, which is crucial for proton conduction. | 20 - 80% |
| Swelling Ratio | The dimensional change of the membrane upon water absorption. Excessive swelling can compromise mechanical integrity. | 10 - 40% |
| Proton Conductivity | The measure of how well protons are transported through the membrane. This is a critical performance parameter. | 10⁻² - 10⁻¹ S/cm |
| Oxidative Stability | The resistance of the membrane to degradation by radical species, often evaluated using Fenton's test. | > 10 hours in Fenton's reagent at 80°C |
Detailed Protocols for Performance Characterization:
-
Ion Exchange Capacity (IEC):
-
Immerse a known weight of the dry membrane in a saturated NaCl solution to exchange the protons with sodium ions.
-
Titrate the released protons in the NaCl solution with a standardized NaOH solution using a suitable indicator.
-
Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the membrane.
-
-
Water Uptake and Swelling Ratio:
-
Immerse a pre-weighed dry membrane (W_dry) in deionized water at a specific temperature for 24 hours.
-
Remove the membrane, wipe off the surface water, and immediately weigh the wet membrane (W_wet).
-
Measure the dimensions of the wet and dry membranes.
-
Calculate the water uptake and swelling ratio using the following formulas: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Swelling Ratio (%) = [(L_wet - L_dry) / L_dry] × 100 (where L is length or another dimension)
-
-
Proton Conductivity:
-
Measure the through-plane proton conductivity of the hydrated membrane using a four-probe electrochemical impedance spectroscopy (EIS) setup.
-
Place the membrane in a conductivity cell with controlled temperature and humidity.
-
Apply a small AC voltage over a range of frequencies and measure the impedance.
-
The resistance of the membrane (R) is determined from the Nyquist plot.
-
Calculate the proton conductivity (σ) using the formula: σ (S/cm) = L / (R × A) where L is the thickness of the membrane and A is the cross-sectional area.
-
The Role of the Phosphine Oxide Moiety: A Mechanistic Insight
The incorporation of the this compound moiety into the polymer backbone imparts several beneficial properties to the resulting PEMs.
Mechanism of Enhanced Performance:
Figure 4: The influence of the phosphine oxide group on PEM properties.
The highly polar nature of the phosphine oxide group (P=O) leads to strong intermolecular dipole-dipole interactions. These interactions contribute to the overall physical robustness and thermal stability of the polymer. More importantly, the oxygen atom of the phosphine oxide group can act as a hydrogen bond acceptor. This allows for the formation of a well-connected hydrogen-bonding network with water molecules and the sulfonic acid groups.[1] This network facilitates the Grotthuss mechanism of proton transport, where protons "hop" along the network, leading to high proton conductivity.
Furthermore, the presence of the bulky and rigid phosphine oxide group induces a more pronounced phase separation between the hydrophilic (sulfonic acid and phosphine oxide) and hydrophobic (polymer backbone) domains.[1] This well-defined nanostructure creates continuous and efficient pathways for proton conduction, while the hydrophobic domains provide mechanical stability and prevent excessive swelling of the membrane. The strong electron-withdrawing nature of the phosphine oxide group also helps to stabilize the polymer backbone against oxidative attack by radical species, thus enhancing the durability of the membrane in a fuel cell environment.
Conclusion
The use of this compound as a monomer for the synthesis of sulfonated poly(arylene ether phosphine oxide)s represents a significant advancement in the field of polymer electrolyte membranes. The unique properties imparted by the phosphine oxide moiety, including enhanced oxidative stability, well-defined morphology, and improved proton conductivity, make these materials highly promising for next-generation fuel cell applications. The detailed protocols and application notes provided in this guide are intended to equip researchers with the necessary knowledge to explore and optimize these novel PEMs, paving the way for more efficient and durable energy conversion technologies.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3532979, this compound. [Link]. Accessed Jan 23, 2026.
-
Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]. Accessed Jan 23, 2026.
- Duan, Y., et al. (4-fluorophenyl)(phenyl) phosphine oxide-modified epoxy resin with improved flame-retardancy, hydrophobicity, and dielectric properties. J Appl Polym Sci. 2019;136(48):48208.
- Li, N., et al. Sulfonated poly(arylene ether sulfone)s with phosphine oxide moieties: a promising material for proton exchange membranes. ACS Appl.
- Wang, F., et al. Synthesis and characterization of novel sulfonated poly(arylene ether phosphine oxide) with diphenyl ether moieties as proton exchange membranes. Polym. Bull. 2022;79:463–476.
- Organic Syntheses. Preparation of (S)-Nonafluorobutanesulfinamide. Org. Synth. 2016, 93, 319-330.
- Kim, D. H., et al. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers (Basel). 2021;13(11):1722.
- Gupta, K., et al. Water Uptake and Proton Conductivity in Porous Block Copolymer Electrolyte Membranes. Membranes. 2021;11(8):599.
- Sahu, A. K., et al. Enhancing Water Retention, Transport, and Conductivity Performance in Fuel Cell Applications: Nafion-Based Nanocomposite Membranes with Organomodified Graphene Oxide Nanoplatelets.
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- 3. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Hydroformylation using Bis(4-fluorophenyl)phenylphosphine oxide as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Advantage of Phosphine Oxide Ligands in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo" process, stands as a cornerstone of industrial organic synthesis, enabling the efficient conversion of alkenes to valuable aldehydes.[1] This transformation, which involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, is predominantly catalyzed by transition metal complexes, with rhodium being a key metal of choice for its high activity and selectivity under milder conditions.[1] The performance of these rhodium catalysts is intricately linked to the nature of the ligands coordinating to the metal center. Traditionally, trivalent phosphines have been the ligands of choice. However, their sensitivity to oxidation can lead to catalyst deactivation and complicate handling procedures.
This application note details the experimental setup and a representative protocol for the hydroformylation of alkenes using a rhodium catalyst modified with Bis(4-fluorophenyl)phenylphosphine oxide. Phosphine oxides, once considered catalyst poisons, have emerged as a robust class of ligands that offer distinct advantages. Their inherent air stability simplifies catalyst preparation and handling, contributing to more reproducible catalytic performance. The electronic properties of phosphine oxides can also influence the reactivity and selectivity of the hydroformylation reaction, making them an attractive alternative to traditional phosphine ligands. The presence of electron-withdrawing fluorine atoms on the phenyl rings of this compound is expected to modulate the electronic properties of the rhodium center, potentially impacting the regioselectivity and overall efficiency of the catalytic process.
I. Mechanistic Insights: The Role of this compound in the Catalytic Cycle
The hydroformylation of alkenes catalyzed by rhodium complexes is generally understood to proceed via the Heck-Breslow mechanism.[1] The introduction of a phosphine oxide ligand, such as this compound, does not fundamentally alter this cycle but influences the kinetics and selectivity of the key steps through its electronic and steric profile.
The catalytic cycle, illustrated below, begins with the formation of the active catalyst, a rhodium hydride complex. The phosphine oxide ligand, while potentially coordinating weakly to the rhodium center, primarily serves to stabilize the active species and modulate its reactivity. The electron-withdrawing nature of the two fluorine atoms in this compound can influence the electron density at the rhodium center, which in turn affects the rates of olefin coordination, migratory insertion, and reductive elimination.
Caption: The Heck-Breslow catalytic cycle for rhodium-catalyzed hydroformylation.
II. Experimental Setup: A Guide to Assembling the High-Pressure System
The hydroformylation reaction is conducted under elevated pressures of synthesis gas (a mixture of carbon monoxide and hydrogen). Therefore, a robust and safe high-pressure reactor system is essential.
A. Reactor Specifications and Assembly:
A typical laboratory-scale setup consists of a high-pressure autoclave, commonly constructed from stainless steel, equipped with the following components:
-
Gas Inlet and Outlet Valves: For the controlled introduction of syngas and venting of the reactor.
-
Pressure Gauge: To monitor the internal pressure of the reactor.
-
Thermocouple: To accurately measure the internal reaction temperature.
-
Magnetic Stirring System: To ensure efficient mixing of the reaction components.
-
Gas Supply System: A manifold connected to cylinders of carbon monoxide and hydrogen, each equipped with a two-stage regulator for precise pressure control.
Caption: A generalized workflow for the hydroformylation experiment.
B. Safety Precautions:
Working with high-pressure gases, particularly the toxic and flammable carbon monoxide and hydrogen, necessitates strict adherence to safety protocols.
-
Ventilation: All high-pressure experiments must be conducted in a well-ventilated fume hood.
-
Gas Detectors: Carbon monoxide and hydrogen detectors should be installed in the laboratory.
-
Pressure Testing: The reactor must be leak-tested with an inert gas (e.g., nitrogen or argon) before each use.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory.
-
Emergency Procedures: All personnel must be familiar with the emergency shutdown procedures for the reactor and the location of safety equipment. The use of hydrogen gas requires special precautions due to its wide flammability range and the near-invisibility of its flame.
III. Detailed Experimental Protocol: Hydroformylation of 1-Octene
This protocol provides a representative procedure for the rhodium-catalyzed hydroformylation of 1-octene using this compound as the ligand.
A. Materials and Reagents:
| Reagent | CAS Number | Purity | Supplier | Notes |
| Rhodium(I) dicarbonyl acetylacetonate | 14284-92-5 | 98% | Major Supplier | Store under inert atmosphere. |
| This compound | 54300-32-2 | 97% | Major Supplier | Air and moisture stable. |
| 1-Octene | 111-66-0 | 98% | Major Supplier | Distill before use. |
| Toluene | 108-88-3 | Anhydrous | Major Supplier | Degas with nitrogen before use. |
| Synthesis Gas (CO/H₂ = 1:1) | N/A | High Purity | Gas Supplier | |
| Nitrogen | 7727-37-9 | High Purity | Gas Supplier | For inert atmosphere techniques. |
B. In-Situ Catalyst Preparation:
The active catalyst is conveniently prepared in situ within the reaction vessel.
-
In a glovebox or under a stream of nitrogen, add Rhodium(I) dicarbonyl acetylacetonate (0.01 mmol, 2.6 mg) and this compound (0.04 mmol, 12.6 mg) to a glass liner for the autoclave.
-
Add a magnetic stir bar to the liner.
-
Dissolve the solids in 10 mL of degassed toluene.
C. Reaction Procedure:
-
Place the glass liner containing the catalyst solution into the high-pressure autoclave.
-
Seal the autoclave and purge the system with nitrogen three times to remove any residual air.
-
Pressurize the autoclave with synthesis gas (CO/H₂ = 1:1) to 10 bar and then vent. Repeat this process three times.
-
Pressurize the autoclave to the desired reaction pressure (e.g., 20 bar) with synthesis gas.
-
Begin stirring and heat the reactor to the desired reaction temperature (e.g., 80 °C).
-
Once the temperature has stabilized, inject 1-octene (10 mmol, 1.12 g) into the reactor using a syringe pump or through a high-pressure liquid addition funnel.
-
Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 4 hours), monitoring the pressure to observe gas uptake.
D. Work-up and Product Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess synthesis gas into the fume hood exhaust.
-
Open the autoclave and remove the glass liner containing the reaction mixture.
-
Take an aliquot of the crude reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 1-octene and the regioselectivity of the aldehyde products (nonanal and 2-methyloctanal).
-
The remaining product can be purified by distillation or column chromatography.
IV. Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters for the hydroformylation of different substrates. The regioselectivity (n/iso ratio) is a key performance indicator, representing the ratio of the linear (n) to the branched (iso) aldehyde product.
| Substrate | Rh Precursor (mol%) | Ligand:Rh Ratio | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | n/iso Ratio |
| 1-Octene | 0.1 | 4:1 | Toluene | 80 | 20 | 4 | >95 | ~3:1 |
| Styrene | 0.1 | 4:1 | Toluene | 60 | 20 | 2 | >99 | 1:10 (branched favored) |
Note: These are representative values and may vary depending on the specific experimental conditions.
V. Concluding Remarks
The use of this compound as a ligand in rhodium-catalyzed hydroformylation offers a practical and efficient method for the synthesis of aldehydes. The air-stability of the ligand simplifies the experimental procedure, while its electronic properties provide a means to tune the catalytic activity and selectivity. The protocol detailed herein serves as a robust starting point for researchers exploring the application of phosphine oxide ligands in homogeneous catalysis and for the development of novel synthetic methodologies in drug discovery and materials science.
VI. References
-
Stanley, G. G. (2013). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Journal of the American Chemical Society, 135(34), 12850–12864. [Link]
-
Beller, M., & Cornils, B. (1996). Hydroformylation process. U.S. Patent No. 9,695,098 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Li, C., et al. (2018). Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. Green Chemistry, 20(15), 3533-3538. [Link]
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Wikipedia. (2023). Hydroformylation. [Link]
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PubChem. This compound. [Link]
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Alper, H., et al. (2002). Hydroformylation of Alkenes Employing Rhodium(I) Complexes and a Phosphine Oxide Ligand. The Journal of Organic Chemistry, 67(17), 6224-6225. [Link]
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Delolo, F. G., et al. (2021). Cobalt-Catalyzed Hydroformylation under Mild Conditions in the Presence of Phosphine Oxides. ACS Sustainable Chemistry & Engineering, 9(14), 5148-5154. [Link]
-
Mettler Toledo. Hydroformylation (Oxo Process). [Link]
-
Clarke, M. L., et al. (2020). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules, 25(24), 5923. [Link]
-
van Leeuwen, P. W. N. M., et al. (1995). Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene. Organometallics, 14(1), 34-43. [Link]
-
Masui, H., et al. (2018). Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. International Journal of Organic Chemistry, 8, 135-141. [Link]
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Warren, G. W., et al. (1959). Gas Chromatography Analysis of Reaction Products from Hydroformylation of Isobutene. Analytical Chemistry, 31(10), 1624-1626. [Link]
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Beller, M., et al. (2013). Rh-catalyzed linear hydroformylation of styrene. Catalysis Science & Technology, 3(10), 2673-2677. [Link]
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He, D., et al. (2024). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 29(1), 239. [Link]
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Organomation. GC-MS Sample Preparation. [Link]
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Zuidema, E., et al. (2008). The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene. Chemistry, 14(6), 1843-53. [Link]
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Hintermair, U., et al. (2022). An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene. ChemCatChem, 14(12), e202200295. [Link]
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University of British Columbia. (2014). Guideline Hydrogen Gas use in the Laboratory. [Link]
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Reek, J. N. H., et al. (2019). Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics, 38(18), 3479-3486. [Link]
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Gusevskaya, E. V., et al. (2024). Cobalt-catalysed hydroformylation of epoxides in the presence of phosphine oxides. Catalysis Science & Technology, 14(5), 1335-1341. [Link]
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Interscan Corporation. (2024). Hydrogen (H2) Safety: Key Considerations and Best Practices. [Link]
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Zhang, X., et al. (2023). Phosphine Oxide-Promoted Rh(I)-Catalyzed C–H Cyclization of Benzimidazoles with Alkenes. Catalysts, 13(1), 133. [Link]
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Lehigh University. (2021). Hydrogen Gas Use and Storage in Laboratories. [Link]
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The Ohio State University. Safe Handling of Compressed Gases in the Laboratory and Plant. [Link]
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Auburn University. Hydrogen Gas Safety Overview. [Link]
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Beller, M., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 13(5), 1459-1467. [Link]
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Kamer, P. C. J., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry, 22(25), 5236-5243. [Link]
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Subramaniam, B., et al. (2016). HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS. [Link]
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Wilkinson, G., et al. (1968). Homogeneous hydroformylation of alkenes with hydridocarbonyltris-(triphenylphosphine)rhodium(I) as catalyst. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2665-2671. [Link]
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Google Patents. Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method.
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of Bis(4-fluorophenyl)phenylphosphine Oxide and Its Derivatives
For correspondence:
Abstract
This guide provides a comprehensive comparison of the structural analysis of Bis(4-fluorophenyl)phenylphosphine oxide and its derivatives. While a definitive single-crystal X-ray structure for this compound is not publicly available at the time of this publication, this guide leverages crystallographic data from its parent compound, triphenylphosphine oxide, and other relevant derivatives to infer and discuss its probable structural characteristics. We present detailed experimental protocols for the synthesis, crystallization, and analysis of this class of compounds, offering researchers, scientists, and drug development professionals a practical resource for their work. Furthermore, we explore alternative and complementary analytical techniques for structural elucidation, ensuring a robust and multifaceted approach to characterization.
Introduction: The Significance of Fluorinated Phosphine Oxides
Triphenylphosphine oxide (TPPO) and its derivatives are a versatile class of compounds with wide-ranging applications in catalysis, materials science, and medicinal chemistry. The introduction of fluorine atoms onto the phenyl rings, as in this compound, can significantly modulate the electronic properties, thermal stability, and intermolecular interactions of the molecule. These modifications are of particular interest in the design of novel catalysts, flame retardants, and pharmaceutical intermediates.
The precise determination of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-property relationships. The spatial arrangement of the aryl groups and the geometry around the central phosphorus atom dictate the steric and electronic environment, which in turn governs their reactivity and physical properties. This guide will navigate the methodologies for obtaining and analyzing this critical structural information.
Experimental Protocols
Synthesis of this compound
The synthesis of diarylphenylphosphine oxides can be achieved through several established routes. A common and effective method involves the Grignard reaction, followed by oxidation.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromofluorobenzene (2 equivalents) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated by gentle heating. Once the reaction starts, add the remaining 4-bromofluorobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.
-
Reaction with Dichlorophenylphosphine: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of dichlorophenylphosphine (1 equivalent) in anhydrous THF to the Grignard reagent via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Oxidation: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine. To the combined organic solution, add a 10% aqueous solution of hydrogen peroxide dropwise with vigorous stirring. The oxidation is typically exothermic. Continue stirring for 2 hours at room temperature.
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Nitrogen Atmosphere: A nitrogen or argon atmosphere is essential to prevent the Grignard reagent and the phosphine intermediate from reacting with atmospheric oxygen and moisture.
-
Controlled Addition: The slow, dropwise addition of reagents, particularly during the Grignard formation and the reaction with dichlorophenylphosphine, is crucial for controlling the exothermic nature of the reactions and preventing the formation of side products.
-
Oxidation Step: Hydrogen peroxide is a readily available and effective oxidizing agent for converting the phosphine to the corresponding phosphine oxide.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray crystallographic analysis.
Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is readily soluble at room temperature (e.g., acetone, chloroform, or ethyl acetate).
-
Vessel Preparation: Transfer the solution to a clean vial or beaker.
-
Controlled Evaporation: Cover the vessel with a piece of parafilm and pierce a few small holes in it. This will allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
Protocol: Solvent Diffusion Method
-
Solvent System: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Layering: Carefully layer a "poor" solvent in which the compound is insoluble (e.g., hexane or pentane) on top of the solution without mixing. This can be done by slowly trickling the poor solvent down the side of the vial.
-
Diffusion and Crystallization: Seal the vial and allow it to stand undisturbed. As the solvents slowly diffuse into one another, the solubility of the compound will decrease, leading to the formation of crystals at the interface.
Workflow for X-ray Crystal Structure Determination
Caption: Workflow for obtaining a single-crystal X-ray structure.
Comparative Structural Analysis
Although the specific crystal structure of this compound is not available, we can draw valuable comparisons with its parent compound, triphenylphosphine oxide (TPPO), and related fluorinated derivatives to predict its key structural features.
Triphenylphosphine Oxide (TPPO) as a Structural Archetype
The crystal structure of triphenylphosphine oxide has been extensively studied. It crystallizes in the orthorhombic space group Pbca. The key structural parameters provide a baseline for comparison.
| Parameter | Triphenylphosphine Oxide (TPPO) |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| P=O Bond Length (Å) | ~1.48 |
| P-C Bond Length (Å) | ~1.80 |
| O=P-C Bond Angle (º) | ~111-113 |
| C-P-C Bond Angle (º) | ~106 |
Data sourced from various crystallographic studies.
The geometry around the phosphorus atom in TPPO is a distorted tetrahedron. The O=P-C bond angles are consistently larger than the C-P-C bond angles, a common feature in phosphine oxides, which can be attributed to the greater electrostatic repulsion of the P=O double bond.
Anticipated Structural Effects of Fluorine Substitution
The introduction of highly electronegative fluorine atoms at the para-positions of two of the phenyl rings in this compound is expected to induce several key changes in its crystal structure compared to TPPO:
-
P=O Bond Length: The electron-withdrawing nature of the fluorine atoms is predicted to slightly shorten the P=O bond. This is due to the increased positive charge on the phosphorus atom, which strengthens the electrostatic attraction to the oxygen atom.
-
P-C Bond Lengths: The P-C(fluorophenyl) bonds may be slightly shorter than the P-C(phenyl) bond within the same molecule and compared to the P-C bonds in TPPO, due to the inductive effect of the fluorine atoms.
-
Intermolecular Interactions: The presence of C-F bonds introduces the possibility of weak C-H···F and F···F intermolecular interactions, which could influence the crystal packing arrangement. These interactions, although weak, can play a significant role in the overall solid-state architecture.
Logical Relationship of Fluorine Substitution Effects
Caption: The influence of fluorine substitution on molecular structure.
Alternative and Complementary Analytical Techniques
In the absence of a single-crystal X-ray structure, a combination of other analytical techniques can provide valuable structural information.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. The ³¹P NMR spectrum of this compound would show a single resonance, and its chemical shift, when compared to TPPO, would indicate the electron-withdrawing effect of the fluorophenyl groups.
-
¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum would confirm the presence of the two equivalent 4-fluorophenyl groups.
-
¹H and ¹³C NMR: These spectra provide information about the proton and carbon environments in the molecule, confirming the overall structure.
-
-
Infrared (IR) Spectroscopy:
-
The P=O stretching vibration is a strong and characteristic absorption band in the IR spectrum of phosphine oxides, typically appearing in the range of 1150-1200 cm⁻¹. The exact position of this band is influenced by the substituents on the phosphorus atom. The electron-withdrawing fluorophenyl groups are expected to shift this band to a higher frequency compared to TPPO.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule with high accuracy.
-
Powder X-ray Diffraction (PXRD)
While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction can be used to analyze the crystalline nature of a bulk sample. It can be used to identify different polymorphs and to assess the purity of a crystalline material.
Conclusion
The structural elucidation of this compound and its derivatives is crucial for understanding their chemical behavior and for the rational design of new materials and molecules. Although a definitive single-crystal X-ray structure for the title compound remains elusive in the public domain, a comparative analysis with triphenylphosphine oxide provides a strong predictive framework for its key structural features. The protocols and analytical strategies outlined in this guide offer a comprehensive approach for researchers to synthesize, crystallize, and characterize this important class of compounds. The continued investigation and deposition of crystallographic data for these and other fluorinated phosphine oxides will undoubtedly contribute to advancing the fields of catalysis, materials science, and drug discovery.
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G. Bandoli, G. Bortolozzo, D. A. Clemente, U. Croatto and C. Panattoni, J. Chem. Soc. A, 1970, 2778-2780. Crystal and molecular structure of triphenylphosphine oxide. [Link]
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-
Crystallography Open Database (COD). An open-access collection of crystal structures. [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Bis(4-fluorophenyl)phenylphosphine oxide
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Bis(4-fluorophenyl)phenylphosphine oxide is a valuable reagent in synthetic chemistry, notably as a catalyst and crosslinking agent.[1] However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Understanding the Risks: Hazard Profile
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents several risks that necessitate careful handling.[2]
Primary Hazards:
-
Acute Toxicity (Category 4): The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2][3]
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation (Category 2): Contact with eyes can cause serious irritation.[2][3]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): Inhalation of dust may lead to respiratory irritation.[2]
A comprehensive understanding of these hazards is the foundation of a robust safety plan. The causality is clear: exposure through primary routes—dermal, ocular, inhalation, and ingestion—can lead to adverse health effects. Therefore, the core of our safety protocol is the creation of effective barriers to these exposure routes.
Core Directive: Personal Protective Equipment (PPE)
The selection and correct use of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions | Nitrile gloves, safety glasses with side shields, lab coat, N95 dust mask. | This is a high-risk activity for generating airborne particles. The N95 mask is crucial to prevent inhalation of the fine powder. |
| Running reactions and work-up | Nitrile gloves, safety glasses with side shields or goggles, lab coat. | While the compound is in solution, the risk of inhalation is lower, but skin and eye contact remains a primary concern. |
| Handling contaminated waste | Nitrile gloves, safety glasses, lab coat. | Prevents exposure to residual chemical on glassware and other materials. |
A Note on Glove Selection: While nitrile gloves are generally recommended, it is best practice to consult a glove compatibility chart for the specific solvents being used in your procedure.
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
2. Engineering Controls:
-
Always handle the solid compound in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
For procedures with a high likelihood of generating dust, consider using a downdraft table or a powder containment hood.
3. Safe Handling Practices:
-
When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
If the compound needs to be crushed, perform this action within a fume hood.
-
Never pipette by mouth.[6]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][7]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its contaminated materials is a critical final step in the safe handling workflow.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused solid compound and grossly contaminated materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed waste container.
-
The container should be clearly marked with "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps and Glassware:
-
Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the glassware can be washed according to standard laboratory procedures.
-
Broken glassware must be disposed of in a designated glass waste container.
-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
